SecococcinicacidF
Description
Secococcinic acid F is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant traditionally used in East Asian medicine. It is characterized as an amorphous powder with a melting point of 160–163°C and a molecular formula of C₃₀H₄₈O₂ (APCI-MS: m/z 441 [M+H]⁺) . Its spectroscopic data include UV maxima at 201 nm, IR absorption bands at 2968, 1721, and 1651 cm⁻¹ (indicative of carboxylic acid and olefin groups), and detailed ¹H-/¹³C-NMR assignments in DMSO . Structurally, it features a 3,4-seco-lanostane skeleton with a conjugated diene system at C-7 and C-24 . Secococcinic acid F has demonstrated inhibitory activity against HIV-1 protease (IC₅₀: 40 µM) but exhibits cytotoxicity in HEK 293T cells at concentrations above 0.5 µM .
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
3-[(3R,3aR,5aS,6S,7S,9bR)-3a,6,9b-trimethyl-3-[(2R)-6-methylhept-5-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h10,13,22-25H,3,9,11-12,14-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25-,28+,29-,30+/m1/s1 |
InChI Key |
CZQAPUYFUFOAPL-VUVJTXKMSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Origin of Product |
United States |
Preparation Methods
SecococcinicacidF can be isolated from the stems of Kadsura heteroclita through a combination of spectroscopic and chemical methods, including 1D and 2D NMR, and CD spectra . The isolation process involves extracting the plant material with solvents, followed by chromatographic separation to purify the compound .
Chemical Reactions Analysis
SecococcinicacidF undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of SecococcinicacidF involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of inflammatory cytokines like IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages . This anti-inflammatory effect is likely mediated through the inhibition of key signaling pathways involved in inflammation . Additionally, its cytotoxic activity against cancer cells may involve the induction of apoptosis through the activation of caspases and other apoptotic proteins .
Comparison with Similar Compounds
Key Structural Differences :
- Secococcinic acid F vs. 24(E)-3,4-seco-lanostane: The latter has an additional double bond at C-4(28) and a higher molecular weight due to oxidation state differences .
- Secococcinic acid F vs. Coccinilactone A : Coccinilactone A contains a lactone ring instead of a carboxylic acid at C-26, altering its polarity and bioactivity .
- Secococcinic acid F vs. Kadsuracoccinic acid C: These are identical compounds with different nomenclature conventions .
Functional Insights :
- HIV-1 Protease Inhibition: Secococcinic acid F’s activity is attributed to its carboxylic acid groups, which may interact with the protease’s active site.
- Structure-Activity Relationship (SAR): The presence of a lactone (e.g., coccinilactone A) or additional double bonds (e.g., 24(E)-3,4-seco-lanostane) modulates bioactivity and toxicity .
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